Cas no 68510-47-4 ((+)-alphaR,11S-myricanol)

(+)-alphaR,11S-myricanol 化学的及び物理的性質
名前と識別子
-
- (+)-alphaR,11S-myricanol
- (+)-aR-11S-myricanol
- (+)-S-myricanol
- (+/-)-myricanol
- myricanol
- CHEBI:182077
- (+/-)-Myricanol, (HPLC), 95%
- Tricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol, 16,17-dimethoxy-, (R)-; (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol
- AKOS032948796
- NCGC00380288-01
- MFCD00210533
- NCGC00380288-01_C21H26O5_Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol, 16,17-dimethoxy-
- Tricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol,16,17-dimethoxy-, (9R)-
- (9R)-16,17-dimethoxytricyclo[12.3.1.1^{2,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol
- SCHEMBL21693006
- 16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol
- A905456
- 68510-47-4
-
- MDL: MFCD00210533
- インチ: InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3
- InChIKey: SBGBAZQAEOWGFT-UHFFFAOYSA-N
- ほほえんだ: COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
計算された属性
- せいみつぶんしりょう: 358.17802393g/mol
- どういたいしつりょう: 358.17802393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
(+)-alphaR,11S-myricanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB167517-10 mg |
(+/-)-Myricanol, (HPLC), 95% |
68510-47-4 | 95% | 10 mg |
€224.40 | 2023-07-20 | |
abcr | AB167517-10mg |
(+/-)-Myricanol, (HPLC), 95%; . |
68510-47-4 | 95% | 10mg |
€224.40 | 2025-02-18 |
(+)-alphaR,11S-myricanol 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
(+)-alphaR,11S-myricanolに関する追加情報
Recent Advances in the Study of (+)-alphaR,11S-myricanol (CAS: 68510-47-4): A Promising Bioactive Compound
The compound (+)-alphaR,11S-myricanol (CAS: 68510-47-4) has recently garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This diarylheptanoid, isolated from the Myrica species, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in drug development.
One of the key breakthroughs in the study of (+)-alphaR,11S-myricanol is its role in modulating the NF-κB signaling pathway, which is central to inflammatory responses. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibits the phosphorylation of IκBα, thereby reducing the nuclear translocation of NF-κB and subsequent pro-inflammatory cytokine production. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, (+)-alphaR,11S-myricanol has shown promise in neurodegenerative disease research. A recent *in vitro* study highlighted its ability to protect neuronal cells from oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This neuroprotective effect is particularly relevant for conditions like Alzheimer's and Parkinson's diseases, where oxidative stress plays a critical role in disease progression.
The synthesis and structural modification of (+)-alphaR,11S-myricanol have also been areas of active research. A 2022 paper in *Organic Letters* reported an efficient enantioselective synthesis route for this compound, achieving a high yield and purity. This advancement is crucial for scaling up production and facilitating further pharmacological studies. Moreover, derivatives of (+)-alphaR,11S-myricanol have been synthesized to enhance its bioavailability and therapeutic efficacy, with some analogs showing improved pharmacokinetic profiles in preclinical models.
Despite these promising developments, challenges remain in translating (+)-alphaR,11S-myricanol into clinical applications. Issues such as poor solubility and limited tissue penetration need to be addressed through formulation strategies or structural optimization. Ongoing research is exploring nano-delivery systems and prodrug approaches to overcome these limitations.
In conclusion, (+)-alphaR,11S-myricanol (CAS: 68510-47-4) represents a compelling candidate for further investigation in drug discovery. Its multifaceted biological activities, coupled with recent advances in synthesis and mechanistic understanding, underscore its potential as a therapeutic agent. Future studies should focus on preclinical validation and clinical translation to fully realize its medicinal value.
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